![molecular formula C27H26N2O3 B5913788 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)
3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one, also known as ABT-639, is a selective T-type calcium channel blocker. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking T-type calcium channels, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one reduces neuronal excitability and neurotransmitter release, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been shown to have significant antihypertensive effects in animal models, which are attributed to its ability to reduce peripheral vascular resistance. It has also been shown to have antiepileptic effects in animal models, which are attributed to its ability to reduce neuronal excitability. In addition, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been shown to have potential as a novel therapeutic agent for the treatment of neuropathic pain and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has several advantages for lab experiments, including its high selectivity for T-type calcium channels, its well-characterized pharmacokinetics and pharmacodynamics, and its availability as a synthetic compound. However, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one also has some limitations for lab experiments, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
Future research on 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one could focus on several areas, including the development of more potent and selective T-type calcium channel blockers, the evaluation of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one in clinical trials for the treatment of various diseases, and the investigation of the underlying mechanisms of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one's therapeutic effects. In addition, future research could explore the potential of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one as a tool compound for the study of T-type calcium channels and their role in disease.
Métodos De Síntesis
The synthesis of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one involves a multistep process, starting from commercially available starting materials. The key step involves the condensation of 4-hydroxycoumarin with 4-(diphenylmethyl)piperazine in the presence of a base, followed by the protection of the amine group with a Boc group. The Boc-protected intermediate is then reacted with 3-bromo-4-chlorobenzaldehyde to give the final product 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, epilepsy, neuropathic pain, and cancer. It has been shown to have significant antihypertensive effects in animal models and has been evaluated in clinical trials for the treatment of hypertension. 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has also been shown to have antiepileptic effects in animal models and has been evaluated in clinical trials for the treatment of epilepsy. In addition, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been shown to have potential as a novel therapeutic agent for the treatment of neuropathic pain and cancer.
Propiedades
IUPAC Name |
3-[(4-benzhydrylpiperazin-1-yl)methyl]-4-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-26-22-13-7-8-14-24(22)32-27(31)23(26)19-28-15-17-29(18-16-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25,30H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETPLKHCKNHQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C3=CC=CC=C3OC2=O)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Benzhydrylpiperazin-1-yl)methyl]-4-hydroxychromen-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.